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3-Chloro-2-(chloromethyl)-5-methylpyrazine

Cat. No.: B13666339
M. Wt: 177.03 g/mol
InChI Key: GNCDCRCHAYSDMI-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds in Organic Synthesis and Chemical Research

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in organic chemistry. The pyrazine nucleus is found in numerous naturally occurring and synthetic compounds with significant biological activities. In organic synthesis, the pyrazine ring serves as a versatile scaffold that can be functionalized to create a wide range of derivatives. Its electron-deficient nature, arising from the presence of two electronegative nitrogen atoms, influences its reactivity and imparts unique electronic properties to its derivatives. This has led to their use in the development of functional materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Overview of Halogenated Heterocycles in Synthetic Strategy

Halogenated heterocycles are indispensable tools in the arsenal (B13267) of a synthetic organic chemist. The introduction of a halogen atom onto a heterocyclic ring provides a reactive site for a variety of chemical transformations. Halogens, particularly chlorine and bromine, can act as excellent leaving groups in nucleophilic substitution reactions and are key participants in a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simple precursors. The strategic placement of a halogen atom on a heterocyclic core is a common and effective strategy in the design of synthetic routes for pharmaceuticals and agrochemicals.

Current Research Landscape of Chlorinated Pyrazine Derivatives

The study of chlorinated pyrazine derivatives is an active area of research. Scientists are continually exploring new methods for the synthesis of polysubstituted pyrazines and investigating the biological activities of these compounds. nih.gov The presence of chlorine atoms on the pyrazine ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and ability to interact with biological targets. Research has demonstrated that chlorinated pyrazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. Furthermore, these compounds serve as crucial intermediates in the synthesis of more complex molecules with therapeutic potential.

Rationale and Objectives for the Study of 3-Chloro-2-(chloromethyl)-5-methylpyrazine

The specific compound, this compound, represents a trifunctional scaffold. It possesses a pyrazine core, a chloro substituent on the aromatic ring, a reactive chloromethyl group, and a methyl group. This combination of functional groups suggests its potential as a versatile building block in organic synthesis. The chloro atom on the pyrazine ring can be a site for nucleophilic aromatic substitution or cross-coupling reactions. The chloromethyl group is a reactive electrophile, susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups. The methyl group can also be a site for further functionalization.

The objective of studying this particular molecule is to understand the interplay of these functional groups and to explore its potential applications in the synthesis of novel compounds with interesting chemical and biological properties. A detailed characterization of its synthesis, reactivity, and properties would provide valuable information for the design of new synthetic methodologies and the development of new chemical entities.

Interactive Data Table: Chemical Identifiers for this compound and Related Compounds

Compound NameMolecular FormulaMolecular WeightCAS Number
This compoundC6H6Cl2N2177.03 g/mol Not Available
2-(Chloromethyl)-5-methylpyrazine (B1317144)C6H7ClN2142.58 g/mol 81831-68-7 acs.org
2-Chloro-3-methylpyrazineC5H5ClN2128.56 g/mol 95-58-9 organic-chemistry.org
2-Chloro-5-methylpyrazineC5H5ClN2128.56 g/mol 59303-10-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2N2 B13666339 3-Chloro-2-(chloromethyl)-5-methylpyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)-5-methylpyrazine

InChI

InChI=1S/C6H6Cl2N2/c1-4-3-9-5(2-7)6(8)10-4/h3H,2H2,1H3

InChI Key

GNCDCRCHAYSDMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)Cl)CCl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 2 Chloromethyl 5 Methylpyrazine

Historical and Established Synthetic Routes to Pyrazine (B50134) Derivatives

The traditional synthesis of the pyrazine core and its subsequent functionalization have been subjects of chemical research for over a century. wikipedia.org These established methods typically involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or the self-condensation of α-amino ketones. wikipedia.orgresearchgate.net

The synthesis of a polysubstituted pyrazine like 3-Chloro-2-(chloromethyl)-5-methylpyrazine begins with the construction of a suitable pyrazine precursor, typically a simpler alkylpyrazine. A common precursor for this target molecule would be 2,5-dimethylpyrazine (B89654).

Classical methods for synthesizing the pyrazine ring include:

Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-haloacetophenone with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. wikipedia.org

Gutknecht Pyrazine Synthesis (1879): A variation based on the self-condensation of α-ketoamines, which are synthesized via different pathways. wikipedia.org

Dehydrogenative Coupling: Symmetrical 2,5-dialkyl-substituted pyrazines can be synthesized through the dehydrogenative self-coupling of 2-aminoalcohols, catalyzed by earth-abundant metals like manganese, producing only water and hydrogen gas as byproducts. acs.org

Once the precursor, such as 2,5-dimethylpyrazine, is obtained, it must undergo functionalization through chlorination at both the aromatic core and one of the methyl side chains.

Achieving the specific substitution pattern of this compound requires two distinct and regioselective chlorination reactions: one on the pyrazine ring and one on a methyl side chain. The electron-deficient nature of the pyrazine ring makes electrophilic substitution challenging, often requiring harsh conditions.

Chlorination of the Pyrazine Core: Direct chlorination of the pyrazine ring is difficult under standard conditions, as the reaction with chlorine at room temperature can lead to decomposition and the formation of carbonaceous materials. google.com An established method involves high-temperature, vapor-phase chlorination. This process is typically conducted at temperatures between 300°C and 600°C. The presence of water vapor can act as a diluent and improve yields by reducing the formation of tar and other byproducts. google.com For a substituted pyrazine like 2,5-dimethylpyrazine, this step would introduce a chlorine atom onto the ring, leading to 2-chloro-3,6-dimethylpyrazine.

Chlorination of the Methyl Group: The conversion of a methyl group on a heterocyclic ring to a chloromethyl group is typically achieved through a free-radical substitution mechanism. This reaction is analogous to the side-chain chlorination of methylpyridines. mdpi.comgoogle.com A common and effective method involves using N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄). mdpi.com This reaction is often carried out under light or heat to promote the formation of radicals.

Reaction Step Reagents and Conditions Product Reference(s)
Ring ChlorinationChlorine (gas), Water Vapor, 375-475°CMonochloropyrazine google.com
Side-Chain ChlorinationN-chlorosuccinimide (NCS), Benzoyl Peroxide (BPO), CCl₄, Heat/LightChloromethyl Pyrazine mdpi.com

The synthesis of this compound is contingent on the strategic placement of its functional groups. The process begins with a precursor molecule, 2,5-dimethylpyrazine, which contains the required methyl groups at the C2 and C5 positions.

The introduction of these moieties follows a logical sequence based on the precursor's structure:

Synthesis of 2,5-dimethylpyrazine: This precursor can be synthesized via the self-condensation of aminoacetone or through modern dehydrogenative coupling methods. acs.org

Ring Chlorination: The 2,5-dimethylpyrazine core is first chlorinated. Due to the directing effects of the alkyl groups, chlorination is expected to occur at the C3 or C6 position, yielding 2-chloro-3,6-dimethylpyrazine.

Side-Chain Chlorination: The subsequent step is the monochlorination of one of the methyl groups. This is accomplished via a free-radical pathway, for instance, using NCS and BPO. mdpi.com This reaction converts one of the methyl groups into a chloromethyl group, yielding the final product, this compound. The selectivity for monochlorination can be controlled by the stoichiometry of the reagents.

Novel Approaches and Advanced Techniques in the Synthesis of this compound

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and selective methods for constructing and functionalizing heterocyclic compounds like pyrazines.

Green chemistry aims to reduce the environmental impact of chemical processes. In pyrazine synthesis, this involves developing one-pot reactions, using environmentally benign solvents, and employing biocatalysis. researchgate.nettandfonline.com

Key green approaches include:

One-Pot Synthesis: Methods have been developed for the one-pot synthesis of pyrazine derivatives, which minimizes waste and simplifies work-up procedures. tandfonline.comtandfonline.com

Use of Water as a Solvent: Performing reactions in water is a key principle of green chemistry. Efficient methods for synthesizing quinoxaline (B1680401) (a related N-heterocycle) and 1,5-benzodiazepine derivatives in water have been reported, suggesting potential applicability to pyrazine synthesis. unimas.my

Biocatalysis: The use of enzymes offers a green alternative to traditional chemical methods. For instance, pyrazinamide (B1679903) derivatives have been synthesized from pyrazine esters and amines using the enzyme Lipozyme® TL IM in a continuous-flow system. rsc.org The biosynthesis of alkylpyrazines by microorganisms like Bacillus subtilis from amino acid precursors also represents an environmentally friendly pathway. mdpi.com

Green Method Description Key Advantages Reference(s)
One-Pot SynthesisCondensation and oxidation steps are performed in a single reaction vessel.Reduced waste, cost-effective, simplified procedure. tandfonline.comtandfonline.com
BiocatalysisUse of enzymes (e.g., lipases, aminotransferases) or whole microorganisms to catalyze reactions.High selectivity, mild reaction conditions, environmentally benign. rsc.orgmdpi.com
Dehydrogenative CouplingFormation of the pyrazine ring from 2-aminoalcohols using a manganese catalyst.Atom-economical, produces only H₂ and H₂O as byproducts. acs.org

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heteroaromatic compounds, including pyrazines. rsc.orgrsc.org These methods allow for the precise introduction of various substituents onto a pre-formed pyrazine core, often a chloropyrazine. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated pyrazines are excellent substrates for a variety of palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

Suzuki Coupling: Reaction of a chloropyrazine with a boronic acid to form an aryl- or alkyl-substituted pyrazine. rsc.org

Stille Coupling: Coupling between a stannylated pyrazine and an organic halide. rsc.org

Heck Coupling: Reaction of a halopyrazine with an alkene. researchgate.net

Sonogashira Coupling: Coupling of a halopyrazine with a terminal alkyne. researchgate.net

Negishi Coupling: Reaction between a halopyrazine and an organozinc reagent, useful for creating alkyl-substituted pyrazines. rsc.org

These catalytic methods could be employed to build the substituted pyrazine skeleton in a modular fashion. For example, a dichloropyrazine could be selectively functionalized at one position with a methyl group via a Negishi or Suzuki coupling, followed by further manipulation of the other positions. While not a direct synthesis of this compound, these techniques represent powerful modern alternatives for creating complex pyrazine derivatives.

Continuous-Flow Chemistry Applications in Heterocyclic Synthesis

Continuous-flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of heterocyclic compounds, including pyrazine derivatives. mdpi.com This technology offers significant advantages in reaction efficiency, safety, and scalability by performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.comscispace.com Key benefits include superior control over reaction parameters such as temperature and residence time, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates by generating and consuming them in situ. scispace.comrsc.org

A notable application is the enzymatic synthesis of pyrazinamide derivatives in a continuous-flow microreactor. rsc.org Research in this area has demonstrated that continuous-flow systems can lead to a significantly higher space-time yield (STY) compared to conventional shaker reactors. For instance, the enzymatic synthesis of a pyrazinamide derivative that required 17 hours to reach the desired yield in a batch reactor could be achieved in just 20 minutes of residence time in a continuous-flow setup at 45°C. rsc.org This dramatic reduction in reaction time highlights the efficiency of flow chemistry. rsc.org Furthermore, continuous processes have been developed for other complex heterocyclic systems, such as 6-chloro-1H-pyrazolo[3,4-b]pyrazine, utilizing plug-flow and continuous stirred-tank reactors (CSTRs) to manage unstable intermediates and improve safety on a multi-kilogram scale. acs.org

ParameterMethod A: Continuous Flow ReactorMethod B: Shaker Reactor (Batch)
Reaction Time / Residence Time20 minutes17 hours
Temperature45 °C45 °C
Typical YieldHigh (e.g., up to 91.6%)Comparable to flow, but over a much longer time
Space-Time Yield (STY)Significantly HigherLower
Table 1. Comparison of Continuous-Flow vs. Batch Synthesis for Pyrazinamide Derivatives. rsc.org

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of multi-substituted pyrazines like this compound involves carefully controlling reaction conditions to maximize yield and ensure the correct arrangement of substituents on the pyrazine core.

Yield Enhancement Strategies

A primary goal in synthetic chemistry is the maximization of product yield. For substituted pyrazines, the choice of catalyst and reaction conditions is critical. Classical methods for creating the pyrazine core, such as the self-condensation of α-amino ketones or the condensation of 1,2-diamines with 1,2-diketones, can suffer from low yields and the formation of product mixtures, particularly with unsymmetrical precursors.

One effective strategy to enhance yield is the use of specific catalysts. For example, in a synthesis pathway involving the cyclization of geminal diazide N-allyl malonamides, conventional heating in xylene resulted in a moderate 43% yield of the desired pyrazine. However, by changing the reaction conditions to use a stoichiometric amount of copper(I) iodide in acetic acid at 120°C, the yield was substantially increased to a reproducible 68%. This copper-mediated approach not only improved the yield but also reduced the number of unidentified by-products, leading to a cleaner reaction.

Reaction ConditionYield of Pyrazine Product
Heating in Xylene at 140°C43%
Copper(I) Iodide in Acetic Acid at 120°C68%
Table 2. Effect of Reaction Conditions on Pyrazine Synthesis Yield.

Selectivity Control in Multi-Substituted Pyrazines

Achieving regioselectivity—the control of where substituents are placed on a molecule—is a significant challenge in the synthesis of multi-substituted pyrazines. The electronic properties of the pyrazine ring and the directing effects of existing substituents play a crucial role. For instance, the direct functionalization of pyrazines via C-H activation has become a powerful tool, but controlling the site of activation is paramount. rsc.org

Furthermore, in deprotonative functionalization, the choice of base and reaction conditions can precisely direct metallation to a specific position. The use of a lithium amide base like LiTMP (lithium 2,2,6,6-tetramethylpiperidide) can facilitate regioselective deprotonation, allowing for the introduction of an electrophile at a targeted site on the pyrazine ring. researchgate.netnii.ac.jp This level of control is essential for building complex, multi-substituted pyrazine structures like this compound in a predictable manner. The unique electronic and structural properties of the pyrazine core make such selective transformations possible, enabling the synthesis of specific isomers that might be inaccessible through classical condensation methods. rsc.org

Reactivity and Reaction Pathways of 3 Chloro 2 Chloromethyl 5 Methylpyrazine

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the ring system susceptible to nucleophilic substitution, particularly when substituted with good leaving groups like halogens. Halopyrazines are noted to be more reactive towards nucleophiles than their corresponding pyridine analogues thieme-connect.de.

The displacement of the chlorine atom at the C-3 position of the pyrazine ring typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored for electron-deficient aromatic systems.

The generally accepted mechanism for this transformation involves two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex researchgate.net. The negative charge in this complex is delocalized over the pyrazine ring, with the nitrogen atoms playing a key role in its stabilization.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted pyrazine product.

In some cases involving nucleophilic substitution on pyrazine rings, an alternative pathway known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism can be operative, leading to ring transformation products thieme-connect.de. However, for simple displacement of a halide by common nucleophiles, the addition-elimination SNAr pathway is the predominant route.

The rate and feasibility of nucleophilic substitution on the pyrazine ring are significantly influenced by the electronic properties of the other substituents present. The substituents on 3-Chloro-2-(chloromethyl)-5-methylpyrazine—a methyl group, a chloromethyl group, and the second chlorine atom—collectively modulate the ring's electrophilicity.

Pyrazine Nitrogens: The two nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons, making them more electrophilic and activating the ring towards nucleophilic attack slideshare.netijbpas.com.

Chlorine Atom (at C-3): While halogens are deactivating in electrophilic aromatic substitution, their inductive electron-withdrawing effect enhances the ring's electrophilicity, further activating it for nucleophilic substitution.

Chloromethyl Group (at C-2): This group exerts a moderate inductive electron-withdrawing effect (-I), which further decreases the electron density on the pyrazine ring and increases its reactivity towards nucleophiles.

Methyl Group (at C-5): The methyl group is an electron-donating group (+I effect), which slightly counteracts the electron-withdrawing effects of the nitrogen atoms and the other substituents. Generally, electron-donating groups on halopyrazines can make the conditions required for nucleophilic exchange more forcing thieme-connect.de.

The cumulative effect of these substituents renders the C-3 position of this compound highly susceptible to displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates mdpi.comrsc.org.

SubstituentPositionElectronic EffectImpact on Nucleophilic Substitution at C-3
Nitrogen1 & 4Strongly Electron-WithdrawingStrong Activation
Chloromethyl2Inductively Electron-WithdrawingActivation
Methyl5Electron-DonatingWeak Deactivation

Reactivity of the Chloromethyl Side Chain

The chloromethyl group attached to the C-2 position of the pyrazine ring provides a second site for nucleophilic attack. Its reactivity is characteristic of a primary alkyl halide.

Nucleophilic substitution at the chloromethyl group can theoretically proceed via either an SN1 or SN2 pathway. However, the nature of the substrate strongly favors one mechanism over the other.

SN2 Pathway: This pathway involves a single, concerted step where the nucleophile attacks the carbon atom and displaces the chloride ion simultaneously in a backside attack masterorganicchemistry.com. This mechanism is favored for primary alkyl halides like the chloromethyl group due to minimal steric hindrance pbworks.compressbooks.pub. Strong nucleophiles and polar aprotic solvents typically promote SN2 reactions pressbooks.publibretexts.org.

SN1 Pathway: This pathway involves a two-step process beginning with the dissociation of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile masterorganicchemistry.com. This mechanism is disfavored for the chloromethyl group because it would require the formation of a highly unstable primary carbocation pbworks.com.

Given these factors, nucleophilic substitution on the chloromethyl side chain of this compound proceeds almost exclusively via the SN2 mechanism. Competition between substitution at the ring (C-3) and the side chain can occur. The reaction outcome can often be controlled by carefully selecting the reaction conditions, such as temperature and the nature of the nucleophile. Harder nucleophiles may favor attack at the side chain, while softer nucleophiles might prefer the aromatic ring carbon.

FactorSN1 PathwaySN2 PathwayFavored for Chloromethyl Group
Substrate StructureTertiary > SecondaryMethyl > Primary > SecondarySN2 pressbooks.pub
MechanismTwo steps (carbocation intermediate)One step (concerted)SN2 libretexts.org
NucleophileWeak nucleophiles favoredStrong nucleophiles favoredSN2 pressbooks.pub
SolventPolar ProticPolar AproticSN2 libretexts.org

The carbon-chlorine bond in the chloromethyl side chain can undergo homolytic cleavage under radical conditions (e.g., exposure to UV light or chemical radical initiators). The position adjacent to the pyrazine ring is analogous to a benzylic position, and any radical formed at this site would experience some degree of resonance stabilization from the aromatic ring.

A typical radical chain reaction would involve three stages:

Initiation: Formation of radicals from an initiator.

Propagation: A radical abstracts a hydrogen atom from the methyl group (if starting from 2,3,5-trimethylpyrazine) or the chlorine atom is abstracted, leading to a pyrazinylmethyl radical. This radical can then react with other species. For instance, further chlorination can occur if the starting material is 2-chloro-5-methylpyridine, leading to polychlorinated by-products google.com.

Termination: Two radicals combine to form a stable, non-radical product.

While radical substitutions like the Minisci reaction are known to occur on the electron-deficient pyrazine ring itself nih.govnih.gov, radical reactions involving the chloromethyl side chain are also plausible, enabling transformations such as further halogenation or C-C bond formation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This compound possesses two distinct C-Cl bonds that can serve as electrophilic sites in cross-coupling reactions.

Aryl Chloride (C(sp²)–Cl) at C-3: The chlorine atom on the pyrazine ring can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) reactions mdpi.comresearchgate.net. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and harsher reaction conditions.

Alkyl Chloride (C(sp³)–Cl) on the Side Chain: The chloromethyl group, being a pseudo-benzylic halide, can also undergo cross-coupling reactions nih.gov. Palladium-catalyzed couplings of sp³-hybridized carbons are well-established and can be used to introduce new alkyl, aryl, or vinyl groups at this position.

The presence of two different coupling sites raises the issue of selectivity. It is often possible to achieve selective coupling at one site over the other by tuning the catalyst system and reaction conditions. For example, certain palladium catalysts show high selectivity for C(sp²)-Cl bonds, while others might preferentially activate the C(sp³)-Cl bond. This differential reactivity allows for the stepwise functionalization of the molecule.

Reaction NameCoupling PartnerPotential Product at C-3 (Suzuki Example)Potential Product at Side Chain (Suzuki Example)
Suzuki-MiyauraR-B(OH)₂3-Aryl-2-(chloromethyl)-5-methylpyrazine3-Chloro-2-(arylmethyl)-5-methylpyrazine
HeckAlkene3-Alkenyl-2-(chloromethyl)-5-methylpyrazineN/A (Typically for C(sp²)-X)
SonogashiraTerminal Alkyne3-Alkynyl-2-(chloromethyl)-5-methylpyrazine3-Chloro-2-(alkynylmethyl)-5-methylpyrazine
Buchwald-HartwigAmine3-Amino-2-(chloromethyl)-5-methylpyrazine3-Chloro-2-(aminomethyl)-5-methylpyrazine

Suzuki, Heck, and Sonogashira Coupling at the Halogenated Pyrazine Core

The chlorine atom attached to the pyrazine ring is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the chloropyrazine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity of similar chloropyrazines suggests that this transformation is feasible. The reaction would likely proceed by oxidative addition of the palladium catalyst to the C-Cl bond of the pyrazine ring, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product.

Heck Coupling: The Heck reaction couples the chloropyrazine with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes. The general mechanism involves the oxidative addition of the palladium catalyst to the aryl chloride, followed by insertion of the alkene and β-hydride elimination.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the chloropyrazine and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This method is highly efficient for the synthesis of aryl-alkynes. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex, followed by reductive elimination.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Pyrazine Core (Note: This table is illustrative and based on general reactivity principles of chloropyrazines, as specific data for this compound is not readily available in the cited literature.)

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
SuzukiPhenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Aryl-3-(chloromethyl)-5-methylpyrazine
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N2-(Styryl)-3-(chloromethyl)-5-methylpyrazine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-(Phenylethynyl)-3-(chloromethyl)-5-methylpyrazine

Coupling Reactions Involving the Chloromethyl Group

The chloromethyl group at the 2-position of the pyrazine ring is a reactive site for nucleophilic substitution and can participate in various coupling reactions. This benzylic-type chloride is more reactive towards nucleophiles than the aryl chloride on the pyrazine ring under non-catalyzed conditions.

This reactivity allows for the selective introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. For instance, reaction with a primary amine would yield a secondary amine, while reaction with sodium cyanide would introduce a nitrile group, which can be further elaborated.

Table 2: Representative Coupling Reactions of the Chloromethyl Group (Note: This table is illustrative and based on the general reactivity of benzylic halides, as specific data for this compound is not readily available in the cited literature.)

NucleophileReagent ExampleProduct Functional Group
AmineAniline (B41778)Secondary Amine
AlkoxideSodium Methoxide (B1231860)Ether
ThiolateSodium ThiophenoxideThioether
CyanideSodium CyanideNitrile
MalonateDiethyl malonate, NaHSubstituted Malonic Ester

Electrophilic Reactions of the Pyrazine System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the pyrazine core generally unreactive towards electrophilic aromatic substitution. The nitrogen atoms deactivate the ring, making it less nucleophilic than benzene.

Electrophilic attack on the pyrazine ring, if it occurs, would require harsh reaction conditions and the presence of activating groups on the ring. For this compound, the existing substituents (chloro, chloromethyl, and methyl) have competing electronic effects. The methyl group is weakly activating, while the chloro and chloromethyl groups are deactivating. Therefore, direct electrophilic substitution on the pyrazine ring of this compound is expected to be difficult and may require specific catalytic systems to proceed.

Ring Transformations and Rearrangement Pathways

Ring transformations and rearrangements of pyrazine derivatives can occur under specific reaction conditions, often initiated by nucleophilic attack. While specific studies on this compound are limited, analogous reactions in other chloro-substituted nitrogen heterocycles provide insight into potential pathways.

For instance, treatment with strong nucleophiles could potentially lead to ring-opening and subsequent recyclization to form different heterocyclic systems. The presence of the chloromethyl group could also facilitate intramolecular reactions, where a nucleophile introduced at this position could subsequently attack the pyrazine ring, leading to the formation of fused heterocyclic structures. However, without specific experimental data, these pathways remain speculative for the title compound.

Derivatization Strategies and Synthetic Utility of 3 Chloro 2 Chloromethyl 5 Methylpyrazine

Functionalization of the Pyrazine (B50134) Ring System via Chlorine Substituent

The chlorine atom at the 3-position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the two ring nitrogen atoms. nih.gov This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a direct method for introducing new functionalities onto the heterocyclic core.

The substitution of the ring chlorine with nitrogen-based nucleophiles is a common strategy to introduce functionalities that are often crucial for biological activity. imist.ma Reactions with primary and secondary amines, such as morpholine (B109124) or substituted anilines, proceed via a classical addition-elimination SNAr mechanism. researchgate.netmdpi.com This pathway involves the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the corresponding amino-substituted pyrazine. researchgate.net The reaction conditions can often be achieved without transition-metal catalysts, representing a green and atom-economical approach. researchgate.net

The general reaction scheme involves heating the chloropyrazine derivative with the desired amine, often in the presence of a base to neutralize the HCl generated. The choice of solvent can vary, with water sometimes being a surprisingly effective medium for such reactions. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution with Amines on Analogous Chloro-aza-heterocycles Data based on reactions with structurally similar compounds.

NucleophileProduct TypeTypical ConditionsReference
Morpholine3-(Morpholin-4-yl)-2-(chloromethyl)-5-methylpyrazineWater, Base (e.g., K2CO3), Heat researchgate.net
Substituted Anilines3-(Arylamino)-2-(chloromethyl)-5-methylpyrazineDioxane, DIPEA, 80 °C mdpi.com
Piperidine3-(Piperidin-1-yl)-2-(chloromethyl)-5-methylpyrazineMethanol, Heat nih.gov

Oxygen and sulfur nucleophiles can also effectively displace the chlorine atom on the pyrazine ring. Reactions with alkoxides, such as sodium methoxide (B1231860) or sodium benzyloxide, yield the corresponding methoxy (B1213986) or benzyloxy ethers. rsc.org Similarly, sulfur nucleophiles, which are known to be potent, readily react to form thioethers. nih.gov Thiolates like sodium benzyl (B1604629) sulphide or sodium thiophenoxide can be used to introduce sulfur-containing moieties. rsc.org

These reactions typically proceed under anhydrous conditions to prevent the formation of hydroxypyrazines from competing hydrolysis reactions. The enhanced reactivity of chloroazines towards sulfur nucleophiles like bisulfide (HS⁻) and polysulfides (Sn²⁻) has been demonstrated, highlighting the feasibility of these transformations. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution with O/S Nucleophiles on Analogous Chloropyrazines Data based on reactions with structurally similar compounds.

NucleophileProduct TypeTypical ConditionsReference
Sodium Methoxide3-Methoxy-2-(chloromethyl)-5-methylpyrazineMethanol, Reflux rsc.org
Sodium Benzyl Oxide3-(Benzyloxy)-2-(chloromethyl)-5-methylpyrazineBenzene or Xylene, Reflux rsc.org
Sodium Benzyl Sulphide3-(Benzylthio)-2-(chloromethyl)-5-methylpyrazineEthanol, Reflux rsc.org

Transformations of the Chloromethyl Side Chain

The chloromethyl group at the 2-position is highly susceptible to SN2 reactions due to its benzylic-like character. This allows for a wide array of transformations, providing a second handle for molecular elaboration independent of the pyrazine ring's chlorine substituent.

The chloromethyl group can be converted into various oxygenated functionalities. A common two-step sequence involves initial conversion to the corresponding alcohol, 2-(hydroxymethyl)-3-chloro-5-methylpyrazine. This can be achieved through reaction with a hydroxide (B78521) source or, more mildly, by reaction with sodium acetate (B1210297) followed by hydrolysis of the resulting ester.

Once the alcohol is formed, it can be oxidized to yield either the aldehyde or the carboxylic acid. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage, yielding 3-chloro-5-methylpyrazine-2-carbaldehyde. More potent oxidizing agents, like potassium permanganate (B83412) (KMnO₄), will oxidize the alcohol or even the chloromethyl group directly to the corresponding carboxylic acid, 3-chloro-5-methylpyrazine-2-carboxylic acid. mdpi.com The resulting carboxylic acid can then be converted to various esters through standard esterification methods, such as Fischer esterification or by activation with coupling agents. nih.gov

The chloromethyl group serves as an excellent electrophile for amination reactions. It reacts readily with a wide range of primary and secondary amines, including ammonia (B1221849), to afford the corresponding 2-(aminomethyl)pyrazine derivatives via nucleophilic substitution. google.comgoogleapis.com These reactions are analogous to the Gabriel synthesis or direct alkylation of amines. The resulting primary or secondary amines can be further derivatized, for instance, by acylation with acid chlorides or anhydrides to form amides. This provides a versatile route to a large library of compounds. The synthesis of pyrazine amides is of significant interest due to their prevalence in biologically active molecules. nih.govresearchgate.netrjpbcs.com

Table 3: Examples of Amination on Analogous Chloromethyl Heterocycles Data based on reactions with structurally similar compounds.

NucleophileProduct TypeTypical ConditionsReference
Ammonia(3-Chloro-5-methylpyrazin-2-yl)methanamineLiquid NH₃, -50 to +50 °C google.com
Primary/Secondary AminesN-Alkyl-(3-chloro-5-methylpyrazin-2-yl)methanamineToluene, Base, Room Temp to 50 °C googleapis.com

The bifunctional nature of 3-chloro-2-(chloromethyl)-5-methylpyrazine makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly pyrrolo[3,4-b]pyrazines. researchgate.netresearchgate.net This scaffold is a core component of several pharmaceutically important compounds. The synthesis typically involves an intramolecular cyclization reaction where the chloromethyl group acts as the electrophile.

A general strategy involves first substituting the chlorine atom at the 3-position with a suitable nucleophile that contains a nitrogen or carbon atom capable of cyclizing onto the chloromethyl group. For example, reaction with an N-protected aniline (B41778) derivative, followed by deprotection and base-mediated intramolecular N-alkylation, would lead to the formation of a fused pyrrole (B145914) ring. This annulation strategy provides a powerful method for building molecular complexity and accessing the valuable pyrrolopyrazine core structure. researchgate.net

This compound as a Key Intermediate in Complex Chemical Synthesis.

Publicly accessible research does not currently provide specific examples or detailed studies where this compound is utilized as a pivotal intermediate in multi-step complex chemical syntheses.

There is no available scientific literature detailing the role of this compound in the synthesis of advanced heterocyclic scaffolds. While related compounds, such as 2-amino-3-chloropyrazine, are known precursors for the synthesis of imidazo[1,2-a]pyrazines, and other pyrazine derivatives are used to construct various fused heterocyclic systems, the specific utility of this compound for these purposes has not been reported. nih.gov

The reactivity of the chloromethyl group typically allows for nucleophilic substitution reactions, which could be a key step in the formation of a new ring fused to the pyrazine core. For instance, reaction with a dinucleophile could lead to the construction of a heterocyclic ring. However, no concrete examples or reaction conditions for this compound have been documented in the literature to support this hypothetical pathway.

Computational and Theoretical Investigations of 3 Chloro 2 Chloromethyl 5 Methylpyrazine

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of 3-Chloro-2-(chloromethyl)-5-methylpyrazine is central to understanding its reactivity and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons within the molecule and to determine the energies of its molecular orbitals.

Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more reactive.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrazines

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Pyrazine (B50134)-9.87-0.549.33
2-Methylpyrazine-9.65-0.459.20
2-Chloropyrazine-10.05-1.029.03
2,5-Dimethylpyrazine (B89654)-9.43-0.389.05

Note: The values in this table are illustrative and based on computational studies of similar pyrazine derivatives. The actual values for this compound would require specific calculations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable tools for investigating the mechanisms of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways.

Transition State Analysis and Reaction Energetics

By employing methods such as DFT, it is possible to locate and characterize the transition state (TS) for a given reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (Ea).

Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Quantum chemical calculations can incorporate the effects of a solvent using various models, such as implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

These models can help to understand how the solvent stabilizes or destabilizes reactants, transition states, and products through interactions like hydrogen bonding and dipole-dipole interactions. For reactions involving polar or charged species, solvent effects are particularly significant and can alter the activation energy and even change the preferred reaction pathway, thus affecting both reactivity and selectivity.

Prediction of Spectroscopic Parameters for Research Interpretation

Computational chemistry can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. This computed IR spectrum can be compared with experimental data to confirm the structure of the compound and to assign specific vibrational modes to the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in the molecule. These predictions are highly valuable for assigning the signals in experimental NMR spectra, especially for complex molecules with many non-equivalent nuclei.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. These calculations can help to understand the origin of the observed absorption bands and the electronic structure of the excited states.

Conformational Analysis and Potential Energy Surfaces

This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the chloromethyl group to the pyrazine ring. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule (the global minimum) and other low-energy conformers.

By systematically rotating the dihedral angle of the chloromethyl group and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface reveals the energy barriers between different conformations and the relative populations of each conformer at a given temperature. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its interactions with other molecules. Studies on similar alkyl-substituted pyrazines have shown that interactions between the substituent and the ring nitrogen atoms can significantly influence conformational preferences.

Quantitative Structure-Reactivity Relationship (QSAR) Studies from a Chemical Perspective

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. From a chemical perspective, this involves correlating calculated molecular descriptors with experimentally determined reaction rates or equilibrium constants.

For a series of substituted pyrazines, various molecular descriptors can be calculated using computational methods. These descriptors can be categorized as:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

By performing a statistical analysis, such as multiple linear regression, a QSAR model can be developed that predicts the reactivity of new, unsynthesized pyrazine derivatives. These models provide valuable insights into the structural features that govern reactivity.

Table 2: Commonly Used Molecular Descriptors in QSAR Studies of Pyrazine Derivatives

Descriptor TypeExamples
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Atomic Charges
Steric Molecular Weight, Molar Refractivity, Parachor
Topological Wiener Index, Balaban Index, Kier & Hall Connectivity Indices

Advanced Spectroscopic and Structural Elucidation Studies in Research

High-Resolution Mass Spectrometry for Mechanistic Studies and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. In the context of 3-Chloro-2-(chloromethyl)-5-methylpyrazine, HRMS provides an exact mass measurement, which helps to unequivocally confirm its molecular formula (C₆H₆Cl₂N₂). This is particularly valuable in mechanistic studies where it is essential to identify reaction intermediates and products accurately. For instance, when studying the formation of pyrazines through Maillard reactions or other synthetic routes, HRMS can help elucidate the reaction pathways by identifying key intermediates. researchgate.net

Furthermore, HRMS is instrumental in the analysis of complex mixtures, such as food aromas, environmental samples, or crude reaction products, where numerous compounds are present. nih.govnih.govmdpi.com The high resolving power of HRMS allows for the differentiation of this compound from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). Techniques like gas chromatography coupled with HRMS (GC-HRMS) enable the separation and identification of volatile and semi-volatile compounds in complex matrices. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, aiding in the definitive identification of the molecule and its degradation products. mdpi.com

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (C₆H₆Cl₂N₂)
Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Accuracy (ppm)
[M+H]⁺C₆H₇Cl₂N₂⁺177.0032177.00351.7
[M+Na]⁺C₆H₆Cl₂N₂Na⁺198.9851198.98541.5
[M-Cl]⁺C₆H₆ClN₂⁺141.0265141.02682.1
[M-CH₂Cl]⁺C₅H₄ClN₂⁺127.0112127.01152.4

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structure and Conformational Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. nih.gov It provides information on the chemical environment of individual atoms and their connectivity.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is used to fully assign the structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals: a singlet for the aromatic proton on the pyrazine (B50134) ring, a singlet for the methyl protons, and a singlet for the chloromethyl protons.

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). allfordrugs.comoxinst.com For this specific molecule, no cross-peaks would be expected in a standard COSY spectrum as all proton groups are isolated singlets with no vicinal or geminal proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the aromatic proton and its attached carbon, the methyl protons and the methyl carbon, and the chloromethyl protons and the chloromethyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2-CH₂Cl~4.8~45C-2, C-3
3C-Cl-~150-
5-CH₃~2.6~21C-5, C-6
6C-H~8.4~145C-5, N-1

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a NOESY experiment could reveal spatial proximity between the protons of the chloromethyl group and the aromatic proton at position 6, or the methyl group at position 5. This information would be valuable for determining the preferred conformation of the chloromethyl group relative to the plane of the pyrazine ring.

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within a molecule. nih.gov Since this compound contains two nitrogen atoms in the pyrazine ring, ¹⁵N NMR can be used to characterize them. The chemical shifts of the nitrogen atoms are sensitive to the electronic effects of the substituents on the ring. researchgate.net The chloro, chloromethyl, and methyl groups will influence the electron density at the N-1 and N-4 positions differently, leading to distinct ¹⁵N chemical shifts. acs.orgacs.org This technique can also be used to study protonation and complexation events involving the nitrogen atoms. nih.gov

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound
Nitrogen AtomPredicted ¹⁵N Shift (ppm, relative to CH₃NO₂)Rationale for Chemical Shift
N-1~ -60 to -80Influenced by the adjacent electron-withdrawing chloromethyl group and the methyl group in the para position.
N-4~ -70 to -90Influenced by the adjacent electron-withdrawing chloro group and the methyl group in the meta position.

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as C-H···N hydrogen bonds or π–π stacking interactions between the pyrazine rings, which govern the solid-state properties of the compound. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
β (°)105.5
Volume (ų)778.9
Z (molecules/unit cell)4

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Advanced Research Contexts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are excellent for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic, methyl, and chloromethyl groups. The pyrazine ring itself has characteristic ring stretching and breathing vibrations. mdpi.com The C-Cl stretching vibrations would also be observable, typically in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. researchgate.netresearchgate.net The symmetric vibrations of the pyrazine ring are often strong in the Raman spectrum. nih.gov Surface-Enhanced Raman Scattering (SERS) could be employed to study the interaction of the molecule with metal surfaces, providing insights into its adsorption behavior. rsc.orgacs.org

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can lead to a complete assignment of the observed vibrational bands to specific molecular motions. mdpi.com

Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch (CH₃, CH₂Cl)3000 - 28503000 - 2850
Pyrazine Ring Stretch (C=N, C=C)1600 - 14001600 - 1400
CH₃ Bending1465 - 1450, 1380 - 13701465 - 1450, 1380 - 1370
CH₂Cl Scissoring~1430~1430
C-Cl Stretch800 - 600800 - 600

In-depth Analysis of this compound Reveals Data Scarcity

Despite extensive searches of scientific literature and chemical databases, detailed spectroscopic and structural elucidation data for the chemical compound this compound remains largely unavailable. This scarcity of information prevents a thorough analysis as per the requested advanced spectroscopic and structural studies.

While general information regarding the synthesis and properties of pyrazine derivatives is abundant, specific experimental data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography, could not be located in the public domain. Commercial suppliers list the compound, providing basic details such as its CAS number (58549-94-3), molecular formula (C₆H₆Cl₂N₂), and molecular weight (177.03 g/mol ). However, in-depth research findings from peer-reviewed scientific journals detailing its synthesis, characterization, and structural analysis are absent.

The requested exploration of advanced spectroscopic techniques, which are crucial for the unambiguous determination of a molecule's three-dimensional structure and electronic properties, is therefore not possible at this time. Techniques such as ¹H NMR and ¹³C NMR would provide critical information about the connectivity and chemical environment of the atoms, while mass spectrometry would reveal details about the compound's fragmentation patterns, confirming its molecular weight and composition. X-ray crystallography, the gold standard for solid-state structural determination, would offer precise bond lengths, bond angles, and crystal packing information. The absence of such data in the scientific literature indicates that a comprehensive structural elucidation of this compound has likely not been publicly reported.

Furthermore, the inquiry into the chiroptical properties of its potential chiral derivatives through Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy cannot be addressed. There is no available information on the synthesis or resolution of chiral variants of this compound. CD and ORD are powerful techniques for studying the stereochemistry of chiral molecules, but their application is contingent on the existence and availability of such derivatives.

Future Research Trajectories and Broader Chemical Significance

Exploration of Unprecedented Reactivity Patterns

The reactivity of 3-Chloro-2-(chloromethyl)-5-methylpyrazine is dictated by its distinct functional groups: a chloro-substituted pyrazine (B50134) ring and a chloromethyl group. The electron-deficient nature of the pyrazine ring, further enhanced by the chloro substituent, makes it susceptible to nucleophilic aromatic substitution. rsc.org Conversely, the chloromethyl group is primed for nucleophilic substitution (SN) reactions.

Future research will likely focus on the selective and sequential functionalization of these two positions. The differential reactivity of the aryl chloride versus the benzyl-like chloride allows for orthogonal chemical modifications. For instance, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be selectively performed on the C-Cl bond of the pyrazine ring. rsc.org Subsequently, the chloromethyl group can be targeted by a wide range of nucleophiles to introduce further complexity.

Exploration into novel reactivity could involve investigating C-H functionalization at the unsubstituted position on the pyrazine ring, a modern and atom-economical approach to building molecular complexity. mdpi.com Furthermore, the interplay between the two chloro-substituents could lead to unprecedented intramolecular cyclization reactions under specific conditions, yielding novel heterocyclic scaffolds of potential pharmaceutical interest. A systematic study of its binding interactions, including the potential for halogen bonding from its chloro substituents, could also reveal new applications in medicinal chemistry and supramolecular assembly. nih.govacs.org

Development of Highly Sustainable and Atom-Economical Synthetic Strategies

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, emphasizing sustainability and atom economy. tandfonline.com Future synthetic strategies for this compound and its derivatives will move beyond traditional, often harsh, multi-step syntheses.

Key areas of development include:

Catalytic C-H Chlorination: Directing group-assisted or regioselective C-H chlorination of a suitable 2-(chloromethyl)-5-methylpyrazine (B1317144) precursor would be a highly atom-economical route, avoiding the use of stoichiometric activating or leaving groups.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability for the synthesis and subsequent modification of the target molecule.

Biocatalytic Approaches: The use of enzymes in synthesis offers high selectivity under mild conditions. mdpi.com While direct enzymatic synthesis of this specific molecule is a long-term goal, enzymatic resolution of racemic intermediates or enzyme-catalyzed transformations of the pyrazine core represent promising sustainable avenues. researchgate.net

A comparison of potential synthetic strategies is outlined below:

StrategyAdvantagesChallenges
Traditional Multi-Step Synthesis Well-established routes for pyrazine synthesis exist. researchgate.netOften involves multiple steps, harsh reagents, and significant waste generation.
Catalytic C-H Functionalization High atom economy, reduces synthetic steps.Achieving high regioselectivity on the pyrazine ring can be challenging.
Flow Chemistry Enhanced safety, scalability, and process control.Requires specialized equipment and optimization of flow parameters.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign. nih.govEnzyme discovery and engineering for specific non-natural substrates is complex.

Contribution to Advanced Materials Precursor Development

The bifunctional nature of this compound makes it an attractive candidate as a monomer or precursor for the synthesis of advanced materials. lifechemicals.com The pyrazine moiety itself is found in various functional materials, including polymers and light-responsive materials. lifechemicals.com

The two reactive chlorine sites allow for polymerization through sequential or simultaneous reactions. For example, the chloromethyl group can undergo reactions typical of benzyl (B1604629) chlorides to form polymers, while the chloro-substituent on the pyrazine ring can be used for post-polymerization modification via cross-coupling reactions. This could lead to the development of:

Conjugated Polymers: Incorporation of the electron-deficient pyrazine ring into a polymer backbone can lead to materials with interesting electronic and optical properties, suitable for applications in organic light-emitting diodes (OLEDs) or photovoltaic devices. lifechemicals.com

Functional Resins: The chloromethyl group is a versatile handle for immobilizing the pyrazine unit onto a polymer support, creating functional resins for applications in catalysis, ion exchange, or as a solid-phase synthesis scaffold. The reactivity is analogous to that of chloromethyl styrene, a widely used monomer for functional polymers. seimichemical.co.jp

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring can act as ligands to coordinate with metal ions, potentially forming porous materials with applications in gas storage, separation, and catalysis. researchgate.net

Integration into Complex Chemical Systems and Molecular Devices

The unique electronic properties and defined geometry of the pyrazine ring make it a valuable component for constructing complex supramolecular assemblies and molecular devices. moleculardevices.com Pyrazine-doped cycloparaphenylenes, for instance, have been studied for their enhanced electron-accepting properties, making them suitable for molecular sensing and catalysis. mdpi.com

Future research could explore the integration of this compound as a key building block in:

Molecular Wires and Switches: The pyrazine ring can facilitate electron transport, and its properties can be tuned by modifying the substituents. The orthogonal reactivity of the two chloro groups allows for directional assembly into larger, complex architectures.

Chemosensors: By attaching specific receptor units to the pyrazine core via its reactive handles, it is possible to design molecules that exhibit a change in their optical or electronic properties upon binding to a target analyte.

Role in Biocatalysis and Enzymatic Transformations for Pyrazine Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. mdpi.com While the direct biosynthesis of a polysubstituted, halogenated molecule like this compound is challenging, future research in enzymatic transformations holds significant promise.

Amine transaminases (ATAs), for example, have been successfully employed in the chemo-enzymatic synthesis of various substituted pyrazines. nih.gov These enzymes catalyze the conversion of ketones into amines, which are key intermediates in pyrazine formation. researchgate.net

Future research trajectories in this area include:

Engineered Halogenases: The development of halogenating enzymes, such as flavin-dependent halogenases, could enable the regioselective chlorination of pyrazine precursors under mild, aqueous conditions. nih.govchemrxiv.orgresearchgate.net Engineering these enzymes to accept pyrazine-based substrates is a key challenge.

Enzymatic Cascade Reactions: Designing multi-enzyme cascade reactions in a one-pot setup could allow for the construction of the pyrazine core and subsequent functionalization in a highly efficient and sustainable manner.

Biotransformation of Pyrazine Derivatives: Using whole-cell biocatalysts or isolated enzymes to modify this compound itself, for example, by selectively oxidizing the methyl group or transforming the chloromethyl group, could provide access to a library of valuable new derivatives.

The table below summarizes the key enzymes and their potential roles in the synthesis and modification of complex pyrazines.

Enzyme ClassPotential Application in Pyrazine Synthesis
Amine Transaminases (ATAs) Synthesis of α-amino ketone precursors for the pyrazine ring. researchgate.netnih.gov
Haloperoxidases/Halogenases Regioselective chlorination of the pyrazine ring or side chains. nih.govchemrxiv.org
Monooxygenases/Oxidases Oxidation of alkyl side chains to introduce hydroxyl or carboxyl groups.
Hydrolases Selective hydrolysis of ester or amide derivatives of pyrazines.

Q & A

Q. What are the most reliable synthetic routes for 3-chloro-2-(chloromethyl)-5-methylpyrazine?

The compound is typically synthesized via chlorination of 5-methylpyrazine derivatives. A common method involves reacting 5-methyl-2-pyrazinemethanol with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions to introduce chlorine atoms at the 2- and 3-positions . Evidence also suggests that alkylation reactions using 3-chloro-2-(chloromethyl)prop-1-ene can generate pyrazolidine intermediates, which may be adapted for pyrazine derivatives . Key parameters include temperature control (80–120°C) and anhydrous conditions to avoid hydrolysis.

Q. How can the purity of this compound be validated post-synthesis?

Purity assessment requires a combination of techniques:

  • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate byproducts like dichlorinated isomers.
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Cl in ¹H NMR) .
  • Elemental Analysis : Matching calculated and observed C, H, N, and Cl percentages (e.g., C₆H₇Cl₂N₂ requires C 42.63%, H 4.18%) .

Q. What are the critical safety considerations when handling this compound?

The compound’s chloromethyl group poses reactivity and toxicity risks. Key precautions include:

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Personal Protective Equipment (PPE) : Chlorobutyl gloves and chemical-resistant aprons .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yield optimization involves:

  • Catalyst Selection : NaI in acetone enhances alkylation efficiency by stabilizing transition states (e.g., 68% yield reported with K₂CO₃/NaI) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetone) improve nucleophilic substitution kinetics .
  • Stepwise Chlorination : Sequential addition of chlorinating agents (SOCl₂ followed by POCl₃) minimizes over-chlorination .

Q. What analytical strategies resolve contradictions in spectral data for this compound?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : Pyrazine rings may exhibit keto-enol tautomerism, resolved by variable-temperature NMR .
  • Isomeric Byproducts : Use 2D NMR (HSQC, COSY) to distinguish between 2-chloro and 3-chloro isomers .
  • Mass Fragmentation : High-resolution MS (HRMS) identifies Cl isotopic patterns (³⁵Cl:³⁷Cl ≈ 3:1) .

Q. How does computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Electrophilic Sites : Chloromethyl groups show higher electrophilicity (~1.5 eV) compared to chloro substituents .
  • Reaction Pathways : Energy barriers for nucleophilic substitution (Sₙ2) or elimination (E2) mechanisms . Software tools like Molecular Operating Environment (MOE) enable docking studies for biological activity predictions .

Q. What are the challenges in stabilizing this compound against decomposition?

Degradation pathways include:

  • Hydrolysis : The chloromethyl group reacts with moisture to form hydroxymethyl derivatives. Stabilization requires anhydrous solvents (e.g., THF over H₂O) and inert storage .
  • Thermal Instability : Decomposition above 150°C generates HCl and polymeric residues. Differential Scanning Calorimetry (DSC) identifies safe temperature ranges .

Methodological Applications

Q. How is this compound utilized as an intermediate in medicinal chemistry?

It serves as a precursor for antidiabetic agents like Glipizide. The chloromethyl group undergoes nucleophilic substitution with sulfonamide moieties to form active pharmaceutical ingredients (APIs) . Reaction conditions (e.g., Et₃N as a base, DMF solvent) are critical for regioselectivity .

Q. What role does this compound play in heterocyclic chemistry?

Its dual chloro and chloromethyl groups enable diverse transformations:

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids to form biaryl pyrazines .
  • Cyclization : Intramolecular alkylation forms spirocyclic scaffolds (e.g., pyrazolidoylisoxazolines) for bioactive molecule synthesis .

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